molecular formula C21H19N5OS B2525347 N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894064-62-1

N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Katalognummer: B2525347
CAS-Nummer: 894064-62-1
Molekulargewicht: 389.48
InChI-Schlüssel: UGXKEAHJODSUAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a fused triazolo-pyridazine core modified with a benzyl group, a p-tolyl substituent, and a thioacetamide linkage. Its structure combines aromatic and nitrogen-rich heterocycles, which are common in pharmaceuticals and energetic materials due to their stability and reactivity .

Eigenschaften

IUPAC Name

N-benzyl-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-15-7-9-17(10-8-15)18-11-12-19-23-24-21(26(19)25-18)28-14-20(27)22-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXKEAHJODSUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The benzyl and p-tolyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives of the triazole ring .

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The triazole and pyridazine rings in its structure allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide include:

Compound Name Core Structure Substituents Key Properties/Applications References
N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide [1,2,4]Triazolo[4,3-b]pyridazine Benzo[d]thiazole, 4-methoxyphenylsulfonamido ethyl Potential kinase inhibitor; enhanced solubility due to sulfonamide group
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium (TATOT) Fused triazolo-triazole Amino groups High stability, low toxicity; used in "green" energetic materials
1,2,4,5-Tetrazine derivatives Tetrazine ring Varied nitro/amino groups High nitrogen content (68.3%), high energy density; used in explosives

Key Comparisons:

Bioactivity: The benzo[d]thiazole derivative (Table 1) shares a triazolo-pyridazine core with the target compound but incorporates a sulfonamide group linked to a methoxyphenyl moiety. In contrast, TATOT derivatives prioritize stability and low toxicity for energetic applications rather than bioactivity .

Synthetic Complexity :

  • The target compound’s synthesis likely involves coupling a benzyl-thioacetamide group to a pre-functionalized triazolo-pyridazine scaffold, similar to methods used for sulfonamide analogues .
  • TATOT derivatives are synthesized via a two-step protocol with high yields, emphasizing scalability for industrial use .

Physicochemical Properties: Stability: TATOT-based salts exhibit exceptional thermal stability (decomposition at ~280°C), surpassing typical triazolo-pyridazine derivatives . Toxicity: While heterocyclic amines like IQ (imidazoquinoline) are carcinogenic, fused triazolo systems (e.g., TATOT) demonstrate low toxicity, aligning with the target compound’s likely safety profile .

Energetic Performance :

  • Tetrazine-based compounds (e.g., 1,2,4,5-tetrazine) have superior nitrogen content (68.3%) but higher sensitivity compared to triazolo-pyridazines, which balance energy density with stability .

Biologische Aktivität

N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound belonging to the class of triazolopyridazines. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of triazole and pyridazine rings, which are known to impart unique chemical and biological properties. The synthesis typically involves:

  • Formation of the Triazolopyridazine Core : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Thioether Formation : Reaction with a thiol derivative (e.g., benzyl mercaptan) in the presence of a base.
  • Acetamide Formation : Reaction with chloroacetamide under basic conditions.

The biological activity of N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is facilitated by the structural features provided by the triazole and pyridazine rings.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit specific kinases involved in cancer cell proliferation. The structure-activity relationship studies suggest that modifications in the benzyl or acetamide moieties can enhance its potency against various cancer cell lines.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of c-Src kinase
AntimicrobialInhibition against Mycobacterium bovis BCG
Enzyme InhibitionTargeting metabolic pathway enzymes

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. For example, it exhibited notable inhibition against Mycobacterium bovis BCG with a minimum inhibitory concentration (MIC) value reported at 31.25 μg/mL .

Case Studies

  • Src Kinase Inhibition : A study evaluated several N-benzyl substituted acetamide derivatives for their Src kinase inhibitory activities. The unsubstituted N-benzyl derivative showed significant inhibition with GI(50) values of 1.34 μM in NIH3T3/c-Src527F cells .
  • Anticancer Mechanisms : Research on related triazolo derivatives revealed that they could inhibit enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide. Modifications in the substituents on the triazole and pyridazine rings can significantly affect its binding affinity and inhibitory potency against target enzymes.

Q & A

Basic: What are the critical steps in synthesizing N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

Methodological Answer:
The synthesis typically involves:

Formation of the triazolo[4,3-b]pyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., ethanol, 80°C) .

Introduction of the p-tolyl group at the 6-position using Suzuki-Miyaura coupling, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) .

Thioacetamide coupling : Reacting the triazolo-pyridazine intermediate with N-benzyl-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to form the thioether linkage .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or preparative HPLC to isolate the target compound (>95% purity) .

Advanced: How can researchers optimize the yield of the target compound during the thioacetamide coupling step?

Methodological Answer:
Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the thiol group, improving coupling efficiency .
  • Temperature control : Maintaining 50–60°C to balance reaction rate and side-product formation .
  • Catalyst use : Adding catalytic KI (10 mol%) to facilitate SN2 displacement .
  • Stoichiometry : A 1.2:1 molar ratio of thiol precursor to chloroacetamide derivative minimizes unreacted starting material .
  • Real-time monitoring : TLC or LC-MS to track reaction progress and terminate at optimal conversion (~90%) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole-pyridazine core and substituent integration (e.g., p-tolyl methyl at δ ~2.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ calculated for C₂₄H₂₁N₅OS: 428.1443) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 0.1% TFA in H₂O/MeCN) .

Advanced: What strategies resolve contradictory bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to identify rapid degradation in vivo .
  • Dosage adjustment : Optimize dosing regimens (e.g., sustained-release formulations) to maintain therapeutic concentrations .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy discrepancies .
  • Model relevance : Validate in vivo models (e.g., transgenic mice for target-specific pathways) to ensure biological relevance .

Advanced: How to design a structure-activity relationship (SAR) study for the triazolo[4,3-b]pyridazine core?

Methodological Answer:

Substituent variation : Synthesize analogs with:

  • Electron-withdrawing (e.g., -F, -Cl) vs. electron-donating (e.g., -OCH₃) groups at the p-tolyl position .
  • Alternative benzyl groups (e.g., 4-fluorobenzyl) on the acetamide moiety .

Assay selection :

  • Enzymatic assays (e.g., kinase inhibition for p38 MAPK) to quantify IC₅₀ values .
  • Cellular viability assays (e.g., MTT in cancer cell lines) to correlate structural changes with potency .

Computational modeling :

  • Molecular docking (e.g., AutoDock Vina) to predict binding modes in target proteins .
  • QSAR analysis (e.g., CoMFA) to identify critical steric/electronic parameters .

Example SAR Table:

Substituent (R)p38 MAPK IC₅₀ (nM)Cancer Cell IC₅₀ (μM)
p-tolyl12.35.2
4-fluorophenyl8.93.8
4-methoxyphenyl25.69.1

Basic: What are the primary challenges in purifying this compound?

Methodological Answer:

  • Low solubility : The hydrophobic triazolo-pyridazine core requires gradient elution (e.g., 30% → 70% MeCN in H₂O) during HPLC .
  • Byproduct removal : Silica gel chromatography (hexane/EtOAc) effectively separates unreacted benzyl chloride derivatives .
  • Degradation under acidic conditions : Avoid TFA in mobile phases; use formic acid (0.1%) for LC-MS compatibility .

Advanced: What in silico methods predict binding affinity to kinase targets like p38 MAPK?

Methodological Answer:

  • Molecular docking : Use AutoDock to simulate binding poses in the ATP-binding pocket (focus on H-bonding with hinge region residues) .
  • Molecular dynamics (MD) simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein interactions .
  • Free energy calculations : MM-PBSA/GBSA to estimate ΔG binding and rank analogs .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.